molecular formula C10H13NO4 B12528708 4-Methoxy-3-nitro-2-(propan-2-yl)phenol CAS No. 865305-38-0

4-Methoxy-3-nitro-2-(propan-2-yl)phenol

Cat. No.: B12528708
CAS No.: 865305-38-0
M. Wt: 211.21 g/mol
InChI Key: MKCSXRVFIMJCSM-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-2-(propan-2-yl)phenol is an organic compound with the molecular formula C10H13NO4 It is a phenol derivative characterized by the presence of methoxy, nitro, and isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-nitro-2-(propan-2-yl)phenol typically involves the nitration of 4-methoxy-2-(propan-2-yl)phenol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The reaction is typically performed at low temperatures to ensure selective nitration at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-nitro-2-(propan-2-yl)phenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium hydroxide or potassium tert-butoxide.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Methoxy-3-amino-2-(propan-2-yl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Methoxy-3-nitro-2-(propan-2-yl)phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitro-2-(propan-2-yl)phenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and isopropyl groups may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

4-Methoxy-3-nitro-2-(propan-2-yl)phenol can be compared with other phenol derivatives, such as:

    4-Methoxy-2-nitrophenol: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    3-Nitro-4-hydroxy-2-(propan-2-yl)phenol: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

    2-Methoxy-4-nitrophenol:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

865305-38-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-methoxy-3-nitro-2-propan-2-ylphenol

InChI

InChI=1S/C10H13NO4/c1-6(2)9-7(12)4-5-8(15-3)10(9)11(13)14/h4-6,12H,1-3H3

InChI Key

MKCSXRVFIMJCSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1[N+](=O)[O-])OC)O

Origin of Product

United States

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